

Elismetrep (K-304/MT-8554): A Pharmacological Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Elismetrep*

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Introduction

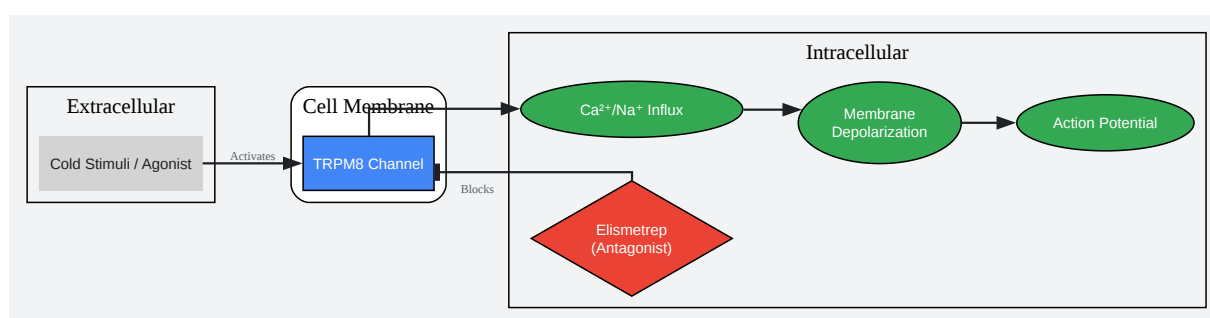
Elismetrep (also known as K-304 and MT-8554) is an investigational small molecule functioning as an antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.^{[1][2]} Initially developed by Mitsubishi Tanabe Pharma Corporation and now under investigation by Kallyope, **Elismetrep** has been evaluated in several Phase 2 clinical trials for various conditions, including migraine, painful diabetic peripheral neuropathy, and vasomotor symptoms associated with menopause.^{[2][3][4]} This document provides a technical overview of the pharmacological profile of **Elismetrep**, summarizing available data on its mechanism of action, clinical trial outcomes, and the experimental methodologies employed in its evaluation.

Mechanism of Action: TRPM8 Antagonism

Elismetrep exerts its pharmacological effect by antagonizing the TRPM8 ion channel.^{[1][2]} TRPM8 is a non-selective cation channel primarily expressed in sensory neurons and is activated by cold temperatures and cooling agents like menthol.^[5] By blocking the activation of TRPM8, **Elismetrep** is hypothesized to modulate the signaling pathways involved in pain and temperature sensation, forming the basis for its investigation in various neurological and sensory disorders.

TRPM8 Signaling Pathway

The activation of the TRPM8 channel leads to an influx of cations, primarily Ca^{2+} and Na^{+} , resulting in depolarization of the neuronal membrane and the generation of an action potential. This signal is then transmitted to the central nervous system. The signaling cascade is complex and involves various intracellular messengers. The following diagram illustrates a simplified representation of the TRPM8 signaling pathway and the putative point of intervention for an antagonist like **Elismetrep**.



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A simplified diagram of the TRPM8 signaling pathway and **Elismetrep**'s antagonistic action.

Preclinical Pharmacology

Detailed preclinical data for **Elismetrep**, including specific IC_{50} values for TRPM8 and selectivity profiles, are not extensively available in the public domain. For context, other TRPM8 antagonists that have entered clinical trials have shown potent in vitro activity. For instance, PF-05105679 has been reported to have an IC_{50} in the 100 nM range, and AMG-333 has a reported IC_{50} of 13 nM.^{[6][7][8][9]} It is anticipated that **Elismetrep** possesses a comparable high affinity for the TRPM8 channel.

Pharmacokinetics and Metabolism

Comprehensive data on the absorption, distribution, metabolism, and excretion (ADME) of **Elismetrep** in humans have not been publicly released. Early phase clinical trials would have

characterized these parameters to establish appropriate dosing regimens for the subsequent Phase 2 studies.

Clinical Development Program

Elismetrep has been investigated in a series of Phase 1 and Phase 2 clinical trials across different therapeutic areas. A summary of the key clinical trials is presented below.

Trial Identifier	Phase	Indication	Status	Key Findings
NCT06848075	IIb	Migraine	Completed	Results not yet publicly available in detail. [10] [11]
NCT05123196	II	Painful Diabetic Peripheral Neuropathy	Completed	Results not yet publicly available in detail. [12]
NCT03291067	II	Vasomotor Symptoms (Menopause)	Completed	5mg dose showed a 42% reduction in VMS frequency vs 15% for placebo at 12 weeks.
NCT03471130	I	Healthy Volunteers (QT/QTc Study)	Completed	Safety and tolerability data; specific results not detailed publicly. [12]

Clinical Efficacy

This Phase 2, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of **Elismetrep** in postmenopausal women with moderate to severe vasomotor symptoms.[\[13\]](#)[\[14\]](#)[\[15\]](#) The study included three dose levels of **Elismetrep** (1 mg, 5 mg, and 10 mg) administered daily for 12 weeks.[\[14\]](#)

The primary endpoint was the change from baseline in the frequency of moderate to severe vasomotor symptoms. At week 12, the 5 mg dose of **Elismetrep** demonstrated a statistically significant reduction in the frequency of these symptoms compared to placebo.

Treatment Group	Number of Participants	Mean Reduction in VMS Frequency from Baseline at Week 12
Elismetrep 1 mg	58	Data not specified
Elismetrep 5 mg	59	42%
Elismetrep 10 mg	58	Data not specified
Placebo	54	15%

Quantitative data for the 1 mg and 10 mg doses are not available in the cited sources.

A Phase IIb, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of **Elismetrep** for the acute treatment of moderate to severe migraine.^[11]^[16]^[17] This trial has been completed, but detailed results have not yet been made public.^[10]

A Phase 2, randomized, double-blind, placebo-controlled exploratory study was completed to assess the efficacy and safety of **Elismetrep** in subjects with painful diabetic peripheral neuropathy.^[12] Detailed results from this study are not yet publicly available.

Safety and Tolerability

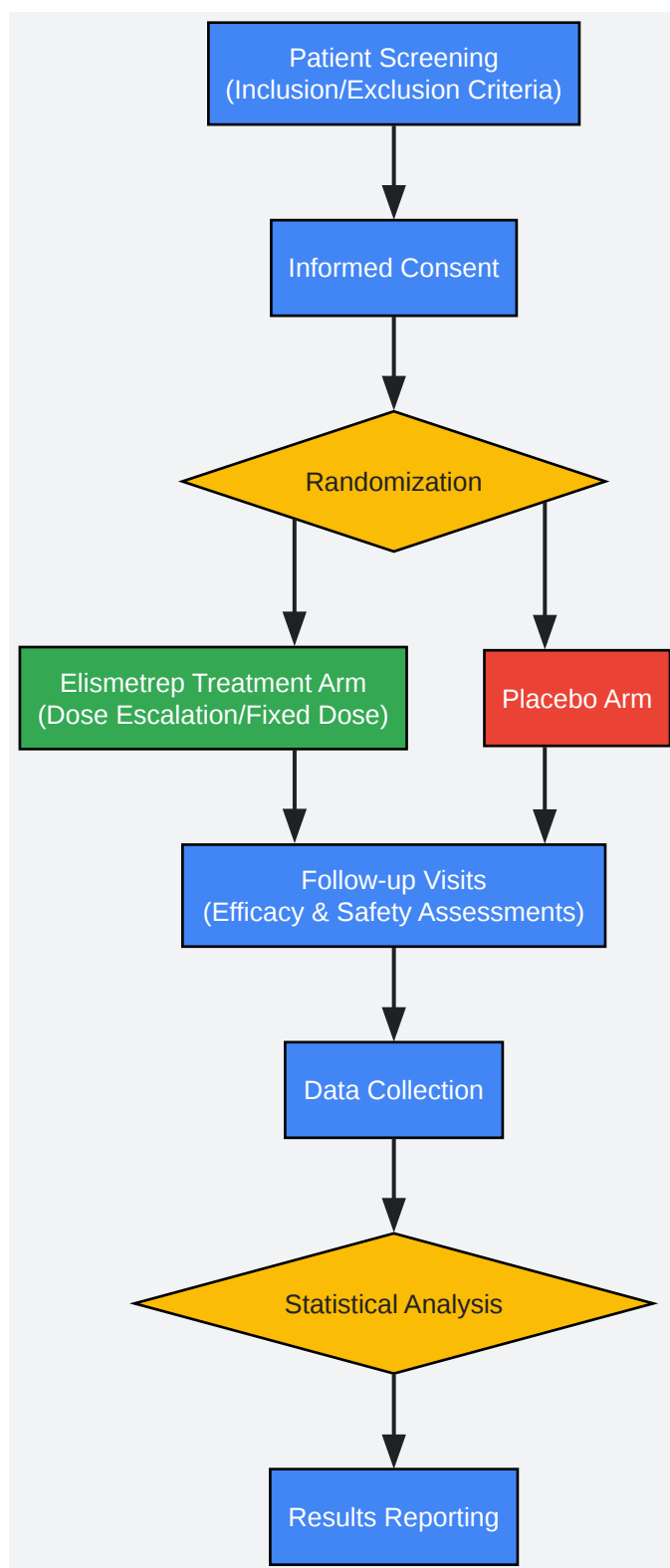
The safety and tolerability of **Elismetrep** have been assessed in Phase 1 and Phase 2 clinical trials. While detailed safety data from the completed Phase 2 trials for migraine and painful diabetic neuropathy are not yet available, the study in vasomotor symptoms provides some insight. In this trial, the adverse event profile was monitored, but specific rates and types of adverse events have not been detailed in the available literature. One of the potential side effects of TRPM8 antagonists observed with other compounds in this class is a sensation of heat.^[1]^[8]^[9]

Experimental Protocols

Detailed experimental protocols for the clinical trials are not fully public. However, based on the clinical trial registrations and general knowledge of such studies, the following provides an overview of the methodologies.

General Clinical Trial Workflow

The clinical trials for **Elismetrep** likely followed a standard workflow from patient screening to data analysis.

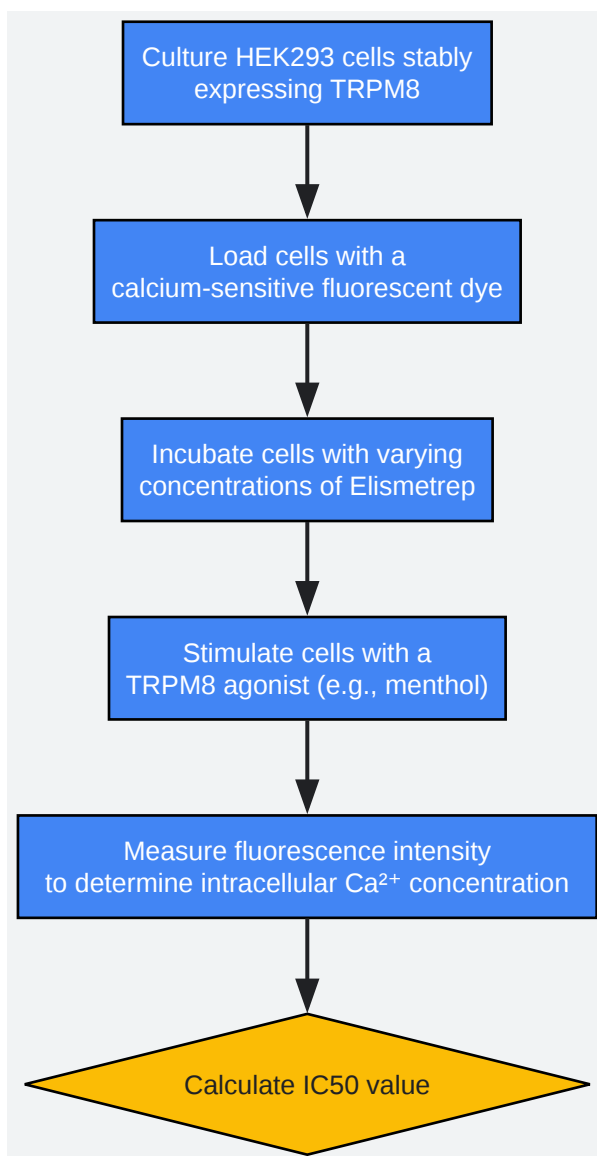


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A generalized workflow for the randomized, placebo-controlled clinical trials of **Elismetrep**.

Assay for TRPM8 Antagonist Activity (General Protocol)

A common in vitro method to determine the potency of a TRPM8 antagonist involves using a cell line stably expressing the TRPM8 channel, such as HEK293 cells. The activity is often measured by changes in intracellular calcium concentration using a fluorescent indicator.



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A typical experimental workflow for determining the in vitro potency of a TRPM8 antagonist.

Conclusion

Elismetrep is a TRPM8 antagonist that has shown clinical potential in the treatment of vasomotor symptoms. Its efficacy in migraine and painful diabetic peripheral neuropathy is still under evaluation, with detailed results from Phase 2 trials anticipated. Further publication of preclinical and clinical data will be crucial to fully characterize the pharmacological profile of **Elismetrep** and its therapeutic potential. The ongoing development of **Elismetrep** highlights the TRPM8 channel as a promising target for a range of sensory and neurological disorders.

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- To cite this document: BenchChem. [Elismetrep (K-304/MT-8554): A Pharmacological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607291#pharmacological-profile-of-elismetrep]

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